molecular formula C9H9N3O4 B8290558 [5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-methanol

[5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-methanol

Cat. No. B8290558
M. Wt: 223.19 g/mol
InChI Key: NKALUKLZXIWLTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-methanol is a useful research compound. Its molecular formula is C9H9N3O4 and its molecular weight is 223.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-methanol

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

[5-[(3-nitropyrazol-1-yl)methyl]furan-2-yl]methanol

InChI

InChI=1S/C9H9N3O4/c13-6-8-2-1-7(16-8)5-11-4-3-9(10-11)12(14)15/h1-4,13H,5-6H2

InChI Key

NKALUKLZXIWLTI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CC2=CC=C(O2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 5-(3-nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester (25.40 g, 61.31 mmol) in THF (154.0 mL) was treated dropwise, at −78° C. with DiBAL (165.0 mL of a 1.7M solution in toluene, 245.22 mmol). The reaction mixture was stirred at −78° C. for 1 h and then allowed to warm up to rt. Sat. aq. Rochelle's salt (600 mL) was added and the reaction mixture was stirred at rt for 2 h. The aq. layer was extracted with EA (2×500 mL) and the combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (40:60 hept-EA) gave the title compound. TLC: rf (40:60 hept-EA)=0.28. LC-MS-conditions 02: tR=0.75 min. 1H NMR (400 MHz, CDCl3) δ 2.05 (s, 1H), 4.60 (s, 2H), 5.36 (s, 2H), 6.31 (d, J=3.0 Hz, 1H), 6.46 (d, J=3.0 Hz, 1H), 6.91 (d, J=2.5 Hz, 1H), 7.51 (d, J=2.5 Hz, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
154 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.